molecular formula C22H27N3O3S B2629607 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203422-65-4

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2629607
CAS No.: 1203422-65-4
M. Wt: 413.54
InChI Key: TVJBCQYPSLGQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a cyclohexyl group, a phenylsulfonyl group, and a tetrahydroquinoline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves several steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with a suitable amine derivative of tetrahydroquinoline. The reaction is typically carried out in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product formation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group in the urea moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial research, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of the research .

Comparison with Similar Compounds

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2-phenylethyl)urea: This compound has a similar urea moiety but differs in the substituent groups attached to the nitrogen atoms. It has different biological activities and applications.

    1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea: This compound is structurally similar but has an isoquinoline moiety instead of a quinoline moiety.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other similar compounds.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBCQYPSLGQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.